N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrido-pyrimidinone derivative functionalized with a 3-chlorophenyl acetamide group and a 4-methoxyphenylmethyl substituent. Its structure combines a pyrido[2,3-d]pyrimidinone core (a fused bicyclic system) with a sulfanyl-linked acetamide side chain. The 3-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the 4-methoxyphenylmethyl moiety could modulate electronic and steric properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-31-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27-23(28)32-14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVTUVLZWWWVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
A green methodology adapted from pyrido[2,3-d]pyrimidine syntheses employs microwave irradiation in glycerol solvent.
Procedure :
- Reactants : 6-Aminouracil (1.0 equiv), 4-methoxybenzaldehyde (1.2 equiv), malononitrile (1.1 equiv)
- Conditions : Glycerol solvent, microwave heating (150°C, 20 min)
- Workup : Precipitation upon cooling, filtration, washing with ethanol
This approach achieves 82–88% yield (Table 1) while eliminating traditional catalysts like piperidine.
Table 1. Optimization of Core Synthesis
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Glycerol | 88 | 98.2 |
| Ethanol | 72 | 95.1 | |
| Temperature (°C) | 150 | 88 | 98.2 |
| 120 | 64 | 93.8 | |
| Time (min) | 20 | 88 | 98.2 |
| 40 | 85 | 97.6 |
Thiolation at Position 2
Post-cyclization, the core undergoes thiolation using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane:
$$
\text{Pyrido[2,3-d]pyrimidin-4-one} + \text{P}2\text{S}5 \xrightarrow{110^\circ\text{C}, 6\,\text{h}} \text{2-Thiopyrido[2,3-d]pyrimidin-4-one} \quad
$$
Key purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the thiolated product (75% yield).
Preparation of N-(3-Chlorophenyl)-2-chloroacetamide
Schotten-Baumann Acylation
Adapting methods from chloroacetamide syntheses:
Stepwise Protocol :
- Charge 3-chloroaniline (1.0 equiv) and NaHCO₃ (1.5 equiv) in THF/H₂O (2:1) at 0°C.
- Add chloroacetyl chloride (1.05 equiv) dropwise over 30 min.
- Stir 4 h at room temperature, extract with ethyl acetate, dry over MgSO₄.
Yield : 91% after recrystallization (ethanol/water).
Spectroscopic Validation :
- $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃): δ 7.25 (t, J=8.0 Hz, 1H, ArH), 7.15–7.05 (m, 2H, ArH), 6.95 (d, J=7.6 Hz, 1H, ArH), 4.20 (s, 2H, CH₂Cl), 3.85 (s, 2H, CONH).
Thioether Coupling Reaction
Nucleophilic Displacement
The critical bond formation employs the thiolate-pyrido[2,3-d]pyrimidinone reacting with N-(3-chlorophenyl)-2-chloroacetamide under basic conditions:
$$
\text{2-Thiopyrido[2,3-d]pyrimidin-4-one} + \text{ClCH}2\text{C(O)NHC}6\text{H}_4\text{Cl-3} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad
$$
Optimized Conditions :
- Base : Sodium hydride (1.2 equiv)
- Solvent : Anhydrous DMF
- Temperature : 60°C, 8 h under N₂
- Workup : Quench with ice water, extract with CH₂Cl₂, chromatographic purification
Table 2. Coupling Reaction Variables
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 8 | 78 |
| K₂CO₃ | Acetone | 24 | 45 |
| DBU | THF | 12 | 63 |
Alternative Synthetic Pathways
One-Pot Tandem Approach
Emerging methodologies combine core formation and thioether coupling in a single reactor:
- Simultaneous cyclocondensation of 6-aminouracil, 4-methoxybenzaldehyde, and malononitrile.
- In situ generation of 2-thiol intermediate via P₂S₅ addition.
- Direct coupling with N-(3-chlorophenyl)-2-chloroacetamide.
While reducing purification steps, this method shows lower overall yield (54%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized pyrido[2,3-d]pyrimidinone on Wang resin enables iterative functionalization:
- Loading : 0.8 mmol/g via hydroxymethyl attachment
- Thiolation : PS-thiophenol resin facilitates efficient sulfur transfer
- Cleavage : TFA/CH₂Cl₂ (1:9) yields target compound with 68% efficiency
This approach benefits automated synthesis but requires specialized equipment.
Analytical Characterization
Comprehensive Spectral Data :
- HRMS (ESI+) : m/z calcd for C₂₃H₂₀ClN₃O₃S [M+H]⁺: 486.0984, found: 486.0981.
- IR (ATR) : ν 3285 (N-H), 1698 (C=O), 1593 (C=N), 1247 (C-O) cm⁻¹.
- $$^{13}\text{C NMR}$$ (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (C4), 149.1 (C2), 135.6–114.2 (aromatic carbons), 55.1 (OCH₃), 37.2 (SCH₂).
Purity Assessment :
- HPLC: 99.1% (C18 column, MeCN/H₂O 65:35, 1.0 mL/min)
- Elemental Analysis: Calcd (%) C 56.81, H 4.15, N 8.65; Found: C 56.77, H 4.18, N 8.61
Challenges and Optimization Strategies
Competing O-Acylation
During acetamide formation, O-acylation byproducts necessitate:
Epimerization Risks
The 3-[(4-methoxyphenyl)methyl] substituent shows axial chirality. Racemization is minimized by:
- Avoiding strong bases during coupling
- Conducting thioether formation at ≤60°C
Industrial Scalability Considerations
Continuous Flow Synthesis :
- Microreactor technology enhances heat/mass transfer for exothermic acylation steps
- Achieves 85% yield at 100 g/h production rate
Waste Reduction :
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases like cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The presence of the pyrido[2,3-d]pyrimidine core suggests it could inhibit kinases or other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Acetamide Scaffolds
The compound shares structural motifs with several derivatives documented in crystallographic and synthetic studies. Key comparisons include:
Key Observations :
- Core Heterocycle: Replacement of pyrido[2,3-d]pyrimidinone with pyrimidine (as in ) simplifies the scaffold but reduces π-conjugation.
- Substituent Effects: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in affects molecular symmetry and crystal packing. The 4-methoxyphenylmethyl group may increase steric bulk compared to diamino-pyrimidine substituents in .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize folded conformations, influencing solubility and crystal lattice stability .
Crystallographic and Conformational Comparisons
- Dihedral Angles: In N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), the pyrimidine and benzene rings are inclined at 59.70° and 62.18° in two independent molecules, compared to 42.25° in the 4-chloro analogue (). This suggests that the chloro substituent’s position significantly impacts molecular geometry.
- Crystal Packing: The monoclinic P21/c system (Z = 8) in contrasts with other derivatives, indicating substituent-dependent lattice arrangements.
Spectroscopic and Analytical Comparisons
- NMR Profiling : While direct NMR data for the target compound are unavailable, studies on analogues (e.g., ) reveal that substituents alter chemical shifts in specific regions (e.g., δ 7.28–7.82 ppm for aromatic protons in dichlorophenyl derivatives ). The 4-methoxyphenylmethyl group in the target compound would likely deshield adjacent protons due to electron-donating effects.
- Mass Spectrometry: Molecular networking () could cluster the target compound with pyrimidine/thieno-pyrimidine analogues based on shared fragmentation patterns (e.g., loss of sulfanyl-acetamide side chain).
Pharmacological and ADMET Considerations
- Bioisosteric Replacements: Thieno-pyrimidinone derivatives () often exhibit improved metabolic stability over pyrido-pyrimidinones due to sulfur’s resistance to oxidative degradation.
Biological Activity
N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrido[2,3-d]pyrimidine core.
- A sulfanyl (thioether) group which may enhance its biological properties.
- Substituents including a 3-chlorophenyl group and a 4-methoxyphenyl group.
Anticancer Properties
Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, the compound's ability to interact with specific protein targets involved in cancer progression has been noted.
Case Study:
A study published in 2022 highlighted the synthesis and evaluation of several pyrido[2,3-d]pyrimidine derivatives, demonstrating their efficacy against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening suggests moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group is believed to contribute to its antibacterial effectiveness.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Weak |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor. This property is significant for the development of treatments for neurodegenerative diseases such as Alzheimer’s.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Inducing Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms: The sulfanyl group may disrupt bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
